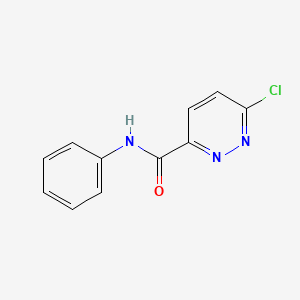

6-chloro-N-phenylpyridazine-3-carboxamide

Description

Significance of the Pyridazine (B1198779) Scaffold in Medicinal Chemistry Research

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug development. This designation stems from its ability to serve as a core structure for a wide range of biologically active compounds. The inherent physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it an attractive moiety for interacting with biological targets.

Pyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. acs.orgnih.govscispace.com The presence of the pyridazine ring can influence a molecule's solubility, metabolic stability, and binding affinity to enzymes and receptors, making it a valuable building block in the design of new therapeutic agents. acs.org

Overview of Carboxamide Derivatives in Contemporary Drug Discovery Methodologies

The carboxamide functional group (-CONH-) is a ubiquitous feature in many approved drugs and clinical candidates. Its prevalence is attributed to its ability to form stable hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, thereby contributing to the binding affinity and specificity of a drug molecule. The carboxamide linkage is also relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a compound.

In modern drug discovery, the synthesis of carboxamide derivatives is a common strategy for optimizing lead compounds. By modifying the substituents on the nitrogen and carbonyl carbon of the carboxamide group, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its efficacy and reduce potential side effects. Numerous studies have highlighted the importance of the carboxamide moiety in the development of anticancer, antibacterial, and antifungal agents. jocpr.com

Historical Context of 6-chloro-N-phenylpyridazine-3-carboxamide and its Analogues in Chemical Biology

Early investigations into pyridazine derivatives focused on their potential as antimicrobial and cardiovascular agents. Over time, with advancements in high-throughput screening and a deeper understanding of disease biology, the focus expanded to include their potential as anticancer agents. Researchers have synthesized and evaluated numerous analogues of pyridazine-3-carboxamide (B1582110), exploring how different substituents on the pyridazine ring and the N-phenyl group influence their biological activity. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective therapeutic candidates. For instance, the synthesis of various 3,6-disubstituted pyridazine derivatives has been a key area of exploration in the quest for novel anticancer compounds. acs.org

Research Findings on Analogous Compounds

Given the limited specific data on this compound, a review of structurally similar compounds provides valuable insights into its potential biological activities.

Anticancer Activity of Substituted Pyridazine Derivatives

A study on a series of novel 3,6-disubstituted pyridazine derivatives revealed their potential as preclinical anticancer candidates. One compound, in particular, exhibited significant growth inhibition against a panel of 60 human cancer cell lines. acs.org In vivo studies using a solid tumor animal model further demonstrated a reduction in tumor volume without signs of toxicity. acs.org

Another area of research has focused on pyridazinone-based derivatives as anticancer agents. These compounds have shown promise in upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, suggesting a mechanism of action that involves inducing programmed cell death in cancer cells. nih.gov

| Compound Class | Observed Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazine Derivatives | Growth inhibition against NCI-60 cancer cell lines, in vivo tumor volume reduction | Targeting JNK1 pathway | acs.org |

| Pyridazinone-based Diarylurea Derivatives | Upregulation of pro-apoptotic genes (p53, Bax), downregulation of anti-apoptotic gene (Bcl-2) | Induction of apoptosis | nih.gov |

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine scaffold has also been incorporated into molecules with antimicrobial properties. For example, heterocyclic compounds synthesized from 6-chloropyridazine-3(2H)-thione have demonstrated activity against both gram-positive and gram-negative bacteria, as well as fungi. scispace.comresearchgate.net The diverse biological activities of pyridazine derivatives underscore the versatility of this heterocyclic core in medicinal chemistry.

| Starting Material | Resulting Compound Class | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| 6-chloropyridazine-3(2H)-thione | Pyridazino[6,1-b]quinazolin-10-ones, benzimidazolo-pyridazine thione, etc. | Activity against gram-positive and gram-negative bacteria, and fungi | scispace.comresearchgate.net |

Properties

IUPAC Name |

6-chloro-N-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h1-7H,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHHKPUWXKBQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Phenylpyridazine 3 Carboxamide

Retrosynthetic Analysis of 6-chloro-N-phenylpyridazine-3-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary disconnections based on the most logical bond formations: the amide bond and the bonds forming the heterocyclic pyridazine (B1198779) ring. amazonaws.com

The most apparent disconnection is the C-N amide bond. This is a common and reliable transformation, suggesting that the molecule can be synthesized from a 6-chloropyridazine-3-carbonyl derivative and aniline (B41778). This leads to the first-level retrosynthetic breakdown:

Figure 1: Primary Retrosynthetic Disconnection of the Amide Bond

Target Molecule: this compound

|

V (Amide C-N Disconnection)

Precursor A: 6-chloropyridazine-3-carboxylic acid (or acyl chloride)

+

Precursor B: Aniline

Further deconstruction of Precursor A, the 6-chloropyridazine-3-carboxylic acid, is required. The pyridazine ring itself is a key structural feature. Pyridazine rings are commonly formed via the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.org The chloro-substituent at the 6-position is often introduced by treating a corresponding pyridazinone (a cyclic ketone) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This leads to the next level of disconnection:

Figure 2: Secondary Retrosynthetic Disconnection of the Pyridazine Ring

Precursor A: 6-chloropyridazine-3-carboxylic acid

|

V (Halogenation Transformation)

Intermediate: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

|

V (Pyridazine Ring C-N/N-N Disconnection)

Precursor C: A suitable 1,4-dicarbonyl or keto-acid precursor

+

Precursor D: Hydrazine

This analysis provides a logical forward-synthetic plan: synthesize a 6-oxo-1,6-dihydropyridazine-3-carboxylic acid from a 1,4-dicarbonyl equivalent and hydrazine, chlorinate the pyridazinone to form 6-chloropyridazine-3-carboxylic acid, and finally, couple this with aniline to form the target molecule.

Classical Synthetic Routes to Pyridazine-3-carboxamide (B1582110) Scaffolds

Classical synthesis relies on well-established, robust reactions to build molecular frameworks. The construction of this compound follows a logical sequence of ring formation, halogenation, and amidation.

Condensation Reactions in Pyridazine Synthesis

The formation of the pyridazine ring is a cornerstone of the synthesis. These six-membered heterocycles, containing two adjacent nitrogen atoms, are typically prepared through the condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents like 4-ketoacids, with hydrazine (H₂NNH₂). wikipedia.org This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which then undergoes oxidation or elimination to yield the aromatic pyridazine ring.

For the synthesis of pyridazine-3-carboxamide scaffolds, a common starting material is a derivative of mucochloric acid or a related 1,4-dicarbonyl compound that already contains the necessary carbon framework. For example, reacting a suitable keto-acid with hydrazine hydrate (B1144303) can directly lead to the formation of a pyridazinone ring, which is a precursor for the final compound. nih.govresearchgate.net

Table 1: Examples of Precursors for Pyridazine Ring Condensation

| Precursor Type | Example | Reactant | Resulting Scaffold |

| 4-Ketoacid | 2-oxo-4-phenyl-3-butenoic acid | Hydrazine Hydrate | 6-phenyl-3(2H)-pyridazinone |

| Dicarboxylic Acid Derivative | Maleic Anhydride | Hydrazine Hydrate | Maleic Hydrazide |

| 1,4-Diketone | Hexane-2,5-dione | Hydrazine Hydrate | 3,6-dimethylpyridazine |

Amidation Reactions for Carboxamide Formation

The formation of the amide bond is a critical step in synthesizing the target molecule. This typically involves the reaction of a carboxylic acid or one of its activated derivatives with an amine. ucl.ac.uk The direct condensation of a carboxylic acid (like 6-chloropyridazine-3-carboxylic acid) with aniline is possible but often requires harsh conditions or specific catalysts like boronic acids. ucl.ac.ukacs.org

A more common and efficient laboratory-scale method is to first activate the carboxylic acid. nih.gov This is frequently achieved by converting the carboxylic acid into a more reactive acyl chloride. The synthesis of 6-chloropyridine-3-carbonyl chloride, a related compound, is accomplished by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.net This highly reactive acyl chloride can then be treated with aniline, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the N-phenyl carboxamide linkage smoothly and in high yield. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Method | Activating Agent | Description |

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with the amine. |

| Coupling Reagents | HATU, EDC, T3P | These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. |

| Boron Catalysis | Boronic Acids, B(OCH₂CF₃)₃ | Catalyzes the direct condensation of a carboxylic acid and an amine by facilitating the removal of water. acs.org |

Halogenation Strategies for 6-chloro- Substitution

The introduction of the chlorine atom at the 6-position of the pyridazine ring is a key transformation. Direct electrophilic halogenation of a pre-formed pyridazine ring is difficult due to the electron-deficient nature of the heterocycle. uni-muenchen.de

Therefore, the most prevalent and effective strategy involves the conversion of a precursor 6-pyridazinone into the 6-chloropyridazine. This is a standard transformation in heterocyclic chemistry, typically accomplished by treating the 6-pyridazinone with a strong chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. The reaction involves heating the pyridazinone in excess POCl₃, which acts as both the reagent and the solvent. This converts the cyclic amide (lactam) functionality of the pyridazinone into the corresponding chloro-heterocycle. nih.govresearchgate.net The resulting 6-chloropyridazine derivative can then be carried forward to the amidation step.

Modern Approaches in Pyridazine-3-carboxamide Synthesis

While classical methods are reliable, modern organic synthesis seeks more efficient, sustainable, and milder reaction conditions. Electrochemical methods represent a frontier in this area.

Electrochemical Synthesis Pathways for Carboxamides

Electrochemical synthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and oxidants. rsc.orgrsc.org This approach offers a green alternative for many transformations, including amide bond formation.

Recent studies have demonstrated the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.orgrsc.org In this process, an electrical current is used with a mediator like potassium iodide (KI) to generate a reactive acyl radical in situ. This radical then couples with an amine to form the desired carboxamide. While this specific method has been optimized for pyridine systems, its principles are potentially adaptable to pyridazine scaffolds. rsc.org

Another electrochemical approach involves the oxidation of hemiaminals, which are formed from the reaction of aldehydes and amines. acs.org This method uses a gold electrocatalyst in a continuous flow system to achieve chemoselective oxidation, yielding the amide product under mild conditions. acs.org The development of such protocols could pave the way for more sustainable syntheses of compounds like this compound by avoiding traditional activating agents and their stoichiometric byproducts.

Table 3: Comparison of Synthetic Approaches

| Feature | Classical Synthesis | Electrochemical Synthesis |

| Reagents | Stoichiometric activating agents (e.g., SOCl₂, HATU), strong chlorinating agents (POCl₃). nih.govnih.gov | Electrons (current), catalytic mediators (e.g., KI). rsc.org |

| Byproducts | Stoichiometric waste from activating/chlorinating agents. | Minimal, often hydrogen gas or water. |

| Conditions | Often requires high temperatures and anhydrous conditions. | Typically mild temperatures, can sometimes be performed in aqueous media. rsc.org |

| Scalability | Well-established for both lab and industrial scale. | Often demonstrated on a lab scale; industrial scale-up can be a challenge. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.edu This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridazine derivatives. The application of microwave irradiation can be adapted for the synthesis of this compound, primarily by enhancing the efficiency of key bond-forming reactions.

One of the critical steps in the synthesis of N-substituted pyridazine-3-carboxamides is the amidation reaction. While conventional methods may require prolonged heating under reflux, microwave-assisted approaches can significantly reduce the reaction time. For instance, in the synthesis of related heterocyclic carboxamides, microwave irradiation has been shown to drive reactions to completion in minutes as opposed to hours. mdpi.com A general approach could involve the reaction of a 6-chloropyridazine-3-carbonyl chloride with aniline in a suitable solvent under microwave irradiation. The focused heating effect of microwaves can lead to a rapid and efficient formation of the amide bond.

Furthermore, microwave technology is highly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This is relevant for creating derivatives of the target compound where the chlorine atom at the 6-position is substituted. For example, the coupling of a 6-chloropyridazinone derivative with various arylboronic acids has been successfully performed under microwave irradiation at temperatures between 135-140°C for 30 minutes, yielding the desired 6-aryl substituted products in moderate to good yields. nih.gov This demonstrates the potential of microwave-assisted synthesis for the structural modification of the this compound scaffold.

The synthesis of precursors can also be expedited using microwave technology. For example, the regioselective amination of 3,6-dichloropyridazine (B152260), a potential starting material, can be efficiently achieved through microwave-assisted methods. figshare.com A study demonstrated that the reaction of 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vial under microwave irradiation at 120°C for 30 minutes yielded 3-amino-6-chloropyridazine (B20888) in high yield, which could then be further functionalized. rsc.org

The table below summarizes typical conditions for microwave-assisted synthesis of related pyridazine derivatives, which can be extrapolated for the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| Amination | 3,6-dichloropyridazine, NH4OH | - | Water | 120 | 30 | 300 | 87 | rsc.org |

| Suzuki Coupling | 6-chloro-5-dialkylaminopyridazinone, Arylboronic acid | Pd catalyst | - | 135-140 | 30 | - | Moderate-Good | nih.gov |

| Amidation | 3-Chloropyrazine-2-carboxamide, Benzylamine | Pyridine | Methanol | 140 | 30 | 200 | - | mdpi.com |

| Multi-component | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Chitosan | Ethanol | 150 | 4-8 | 500 | High | nih.gov |

These examples highlight the versatility and efficiency of microwave-assisted techniques in the synthesis of pyridazine cores and their derivatives. The significant reduction in reaction times and often improved yields make it a highly attractive methodology for the synthesis of this compound.

Advanced Purification and Isolation Techniques for Pyridazine-3-carboxamides

The purification and isolation of the target compound are critical steps to ensure its chemical integrity for subsequent applications. Advanced techniques are often necessary to remove impurities, unreacted starting materials, and by-products.

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. libretexts.org The principle relies on the differences in solubility of the desired compound and impurities in a selected solvent. libretexts.org For pyridazine-3-carboxamides, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. researchgate.net The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of crystals. umass.edu The impurities remain in the solution, and the pure crystals can be collected by filtration. libretexts.org Common solvents for the recrystallization of heterocyclic compounds include ethanol, methanol, and ethyl acetate (B1210297), or mixtures thereof with water or hexane. mdpi.commdpi.com

Column Chromatography is a versatile and widely used technique for the purification of organic compounds. mdpi.com In the context of pyridazine-3-carboxamides, flash chromatography on a silica (B1680970) gel column is a common practice. mdpi.com This method involves eluting the compound through a column packed with silica gel using a suitable solvent system. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. A typical solvent system could be a gradient of ethyl acetate in hexane. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound. mdpi.com

The following table outlines common purification techniques and the principles behind them.

| Technique | Principle | Typical Application for Pyridazine-3-carboxamides | Key Considerations | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removal of soluble and some colored impurities from the solid crude product. | Selection of an appropriate solvent is crucial for high recovery and purity. Slow cooling promotes the formation of larger, purer crystals. | libretexts.orglibretexts.orgresearchgate.netumass.edu |

| Column Chromatography (Flash) | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. | Separation of the target compound from by-products and unreacted starting materials with similar polarities. | The choice of eluent system (solvent mixture) is critical for effective separation. Monitored by TLC. | mdpi.commdpi.com |

| Preparative TLC | Similar principle to column chromatography but performed on a larger scale TLC plate. | Isolation of small quantities of highly pure compound for analytical purposes. | Limited to smaller sample sizes compared to column chromatography. | - |

| Solvent Extraction | Partitioning of a compound between two immiscible liquid phases based on its relative solubility in each phase. | Initial work-up procedure to separate the organic product from aqueous soluble impurities. | The choice of immiscible solvents is key. Multiple extractions increase efficiency. | liberty.edu |

By employing a combination of these advanced purification and isolation techniques, it is possible to obtain this compound with a high degree of purity, which is essential for accurate characterization and further research.

Derivatization Strategies and Analogue Synthesis of Pyridazine 3 Carboxamides

Synthesis of Chloro-Substituted Pyridazine (B1198779) Carboxamide Derivatives

The synthesis of chloro-substituted pyridazine carboxamide derivatives typically involves a multi-step process. A common starting material is a pyridazinone precursor, which can be chlorinated to introduce the key chloro substituent. nih.govresearchgate.net The subsequent steps involve the formation of the carboxamide bond, which is usually achieved by coupling a pyridazine carboxylic acid or its activated derivative (like an acid chloride) with a substituted aniline (B41778). mdpi.comnih.gov

A general synthetic route can be outlined as follows:

Formation of the Pyridazine Ring: This can be achieved through various methods, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). nih.govliberty.edu

Chlorination: The pyridazinone intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the 3,6-dichloropyridazine (B152260) derivative. nih.govresearchgate.net

Selective Functionalization: One of the chloro groups can be selectively displaced or converted into a carboxylic acid functionality.

Amide Coupling: The resulting pyridazine carboxylic acid is then coupled with the desired N-phenylamine derivative. This coupling is often facilitated by activating the carboxylic acid with reagents like thionyl chloride (SOCl2) to form the acid chloride, or by using standard peptide coupling agents. mdpi.comnih.gov

An alternative approach involves the aminodehalogenation of a chloro-substituted pyrazine-2-carboxamide with various substituted benzylamines, which can be adapted for pyridazine analogues. mdpi.comnih.gov

Synthesis of Phenyl-Substituted Pyridazine Carboxamide Derivatives

The introduction of phenyl substituents onto the pyridazine ring of a carboxamide can be effectively achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for this purpose. These methods offer a high degree of control and functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

A common strategy involves the use of a halogenated pyridazine-3-carboxamide (B1582110) precursor, such as 6-chloro-N-phenylpyridazine-3-carboxamide. The chlorine atom at the 6-position serves as a handle for the introduction of a phenyl group via a Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridazine with a phenylboronic acid derivative. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the coupling with aryl chlorides. mdpi.com

Similarly, the Buchwald-Hartwig amination provides a route to N-aryl pyridazine-3-carboxamides by coupling an amine with a halogenated pyridazine. While this reaction is more commonly used to form the N-aryl bond of the carboxamide itself, it can also be adapted to introduce amino-phenyl substituents onto the pyridazine ring.

The general reaction scheme for a Suzuki-Miyaura coupling to introduce a phenyl group is as follows:

Scheme 1: General representation of a Suzuki-Miyaura coupling reaction on a 6-chloropyridazine-3-carboxamide (B1590579) core.

The reaction conditions for such transformations are typically mild and tolerate a wide range of functional groups on both the pyridazine and the phenylboronic acid. nih.govnih.gov

A variety of phenyl-substituted pyridazine carboxamide derivatives can be synthesized using these methods. The electronic and steric properties of the phenyl substituent can be readily modified by using appropriately substituted phenylboronic acids. This allows for the systematic exploration of the structure-activity relationship of these compounds.

| Compound Name | Structure | Synthetic Method |

| This compound | Cl-C4H2N2-CONHPh | Amidation of 6-chloropyridazine-3-carbonyl chloride with aniline |

| 6-phenyl-N-phenylpyridazine-3-carboxamide | Ph-C4H2N2-CONHPh | Suzuki-Miyaura coupling of this compound with phenylboronic acid |

| 6-(4-methoxyphenyl)-N-phenylpyridazine-3-carboxamide | (4-MeOPh)-C4H2N2-CONHPh | Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid |

Introduction of Diverse Heteroatoms and Functional Groups

The incorporation of diverse heteroatoms and functional groups into the pyridazine-3-carboxamide scaffold is a key strategy for modulating its biological activity and physicochemical properties. This can be achieved through various synthetic approaches, including the formation of fused heterocyclic systems and the direct introduction of heteroatom-containing substituents.

One approach involves the synthesis of pyridazines fused with other heterocyclic rings containing sulfur, oxygen, or nitrogen. For example, thieno[2,3-c]pyridazines can be synthesized from appropriately substituted pyridazine precursors. uni-muenchen.de Similarly, furo- and triazolo-fused pyridazines can be prepared, leading to novel chemical entities with potentially unique biological profiles. rsc.org The synthesis of these fused systems often involves intramolecular cyclization reactions of pyridazine derivatives bearing suitable functional groups. mdpi.com

Direct introduction of heteroatoms can also be accomplished. For instance, thioether functionalities can be introduced onto the pyridazine ring via nucleophilic substitution of a halogenated precursor with a thiol. masterorganicchemistry.com The resulting thioether can be further oxidized to sulfoxides or sulfones, providing access to a range of sulfur-containing derivatives.

The introduction of nitrogen-based functional groups can be achieved through reactions such as the Buchwald-Hartwig amination, allowing for the formation of amino- and substituted amino-pyridazine carboxamides. Oxygen-containing functional groups, such as hydroxyl or alkoxy groups, can be introduced through nucleophilic aromatic substitution reactions on activated pyridazine rings.

| Derivative Type | General Structure | Synthetic Approach |

| Thieno[2,3-c]pyridazine carboxamide | Fused thiophene-pyridazine core | Intramolecular cyclization of a substituted pyridazine |

| Furo[2,3-c]pyridazine carboxamide | Fused furan-pyridazine core | Cyclization of a pyridazine with a pendant hydroxyl or related group |

| Triazolo[4,3-b]pyridazine carboxamide | Fused triazole-pyridazine core | Cyclization of a hydrazinopyridazine derivative |

| 6-(alkylthio)-N-phenylpyridazine-3-carboxamide | (RS)-C4H2N2-CONHPh | Nucleophilic substitution of a 6-halopyridazine with a thiol |

Stereoselective Synthesis Considerations in Pyridazine Chemistry

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure pyridazine derivatives, which is often a prerequisite for their use as therapeutic agents. The introduction of chirality can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Several strategies can be employed for the stereoselective synthesis of pyridazine-containing compounds. One approach is the use of chiral catalysts in reactions that create stereocenters. For example, the asymmetric dearomatization of pyridazines can be achieved using a chiral copper hydride catalyst, leading to the formation of enantioenriched dihydropyridazine (B8628806) derivatives. nih.gov These intermediates can then be further functionalized to access a variety of chiral pyridazine-based molecules.

Another strategy involves the use of chiral auxiliaries or reagents to control the stereochemical outcome of a reaction. While not specific to pyridazines, general methods for asymmetric synthesis can often be adapted to these heterocyclic systems.

Furthermore, the resolution of racemic mixtures is a common method for obtaining enantiomerically pure compounds. Chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers of pyridazinone derivatives. nih.gov This method utilizes a chiral stationary phase to differentiate between the two enantiomers, allowing for their isolation in high purity. nih.gov Enzymatic resolution, such as the lipase-catalyzed enantioselective acetylation of pyridyl-ethanols, represents another viable approach for separating enantiomers. acs.org This technique can be applied to pyridazine derivatives that possess a suitable functional group for enzymatic transformation.

| Stereoselective Approach | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric dearomatization of pyridazines using a chiral copper hydride catalyst. nih.gov |

| Chiral Resolution by HPLC | Separation of a racemic mixture into its individual enantiomers using a chiral stationary phase. | Enantiomeric separation of optically active pyridazinone derivatives. nih.gov |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. | Lipase-catalyzed enantioselective acetylation of alcohols. acs.org |

Biological Activities and Preclinical Therapeutic Explorations of 6 Chloro N Phenylpyridazine 3 Carboxamide and Analogues

Antimicrobial Activity Investigations

The global challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microorganisms. Pyridazine (B1198779) derivatives have been a focal point of such research, with studies exploring their efficacy against bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies (e.g., against Gram-negative bacteria)

While the broader class of pyridazine and carboxamide derivatives has been investigated for antibacterial properties, specific data on the efficacy of 6-chloro-N-phenylpyridazine-3-carboxamide against Gram-negative bacteria remains limited in publicly available research. However, studies on structurally related compounds provide some insights. For instance, various hybrid molecules incorporating chloro-phenylthiazolyl-s-triazines have demonstrated activity against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium. nih.gov In some cases, the introduction of a mercapto bridge in place of an amine linker enhanced the activity against these challenging pathogens. nih.gov

Furthermore, research on other classes of nitrogen-containing heterocycles, such as pyrazine (B50134) carboxamides, has shown that specific substitutions can lead to significant antibacterial potency. For example, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated notable activity against extensively drug-resistant Salmonella Typhi. mdpi.com These findings suggest that the core carboxamide structure, when appropriately substituted, can be a viable pharmacophore for antibacterial agents. However, without direct testing of this compound, its specific activity against Gram-negative bacteria cannot be definitively stated.

Antifungal Efficacy Evaluations

The exploration of pyridazine derivatives has yielded promising results in the realm of antifungal activity. While direct studies on this compound are not extensively documented, research on analogous structures highlights the potential of this chemical class. For instance, a series of novel pyridine (B92270) carboxamide derivatives were synthesized and evaluated for their antifungal properties. One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, which shares the chloro-substituted heterocyclic ring and the N-phenyl carboxamide moiety, exhibited significant in vivo antifungal activity against Botrytis cinerea. nih.gov

Further investigations into related pyridazine structures, such as 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, have also demonstrated good antifungal activities against various phytopathogenic fungi, including G. zeae, F. oxysporum, and C. mandshurica. acs.org The introduction of different substituents on the pyridazine ring has been shown to modulate the antifungal potency of these compounds. Similarly, studies on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which feature a pyrazine carboxamide core, have identified compounds with broad-spectrum activity against pathogenic fungi, including multidrug-resistant clinical isolates of Cryptococcus neoformans. nih.gov

| Compound Analogue | Fungal Strain | Activity/Efficacy |

|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Significant in vivo activity |

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activities |

| 6-(2-benzofuran) HMA analog | Cryptococcus neoformans | MIC and MFC values of 16 µg/mL |

Antitubercular Activity Assessments

For example, a series of 6-dialkylaminopyrimidine carboxamides, which share the carboxamide linkage and a six-membered nitrogen-containing ring, were identified as having potent antitubercular activity. acs.orgnih.gov These compounds were active against clinical strains of M. tuberculosis and showed no cross-resistance with conventional antituberculosis drugs, suggesting a novel mechanism of action. acs.orgnih.gov

Furthermore, research on substituted N-phenyl-pyrimidine-5-carboxamides has been conducted to evaluate their antitubercular potential. nih.gov These studies, along with investigations into pyrazole-4-carboxamide derivatives, have identified compounds with good activity against the M. tuberculosis H37Rv strain. japsonline.com The findings from these related series of compounds underscore the potential of the N-phenyl carboxamide scaffold in the development of new antitubercular drugs.

Antiviral Activity Research

The antiviral potential of pyridazine analogues has been a subject of significant interest, particularly in the context of emerging viral threats. Research has focused on their ability to inhibit the replication of various viruses, with a notable emphasis on the Flavivirus genus.

Inhibition of Dengue Virus Replication

A significant breakthrough in the antiviral application of this chemical class came from the study of N-phenylpyridine-3-carboxamide (NPP3C), a close structural analogue of this compound. nih.govnih.gov In a screening of a fragment-based chemical library, NPP3C was identified as a potent inhibitor of Dengue virus (DENV) replication. nih.govnih.gov

Subsequent dose-response assays determined the half-maximal effective concentration (EC50) of NPP3C against DENV to be 7.1 µM. nih.govnih.gov Further experiments demonstrated that NPP3C treatment led to a significant reduction in the production of infectious DENV particles. nih.gov The mechanism of action was determined to be the specific impediment of the viral RNA replication step. nih.gov

| Compound | Virus | EC50 Value |

|---|---|---|

| N-phenylpyridine-3-carboxamide (NPP3C) | Dengue Virus (DENV) | 7.1 µM |

Broad-Spectrum Flavivirus Inhibition Potential

The antiviral activity of N-phenylpyridine-3-carboxamide (NPP3C) was not limited to the Dengue virus. Further studies revealed its potential as a broad-spectrum inhibitor of other medically important flaviviruses. nih.govnih.gov NPP3C was found to inhibit the replication of both Zika virus (ZIKV) and West Nile virus (WNV). nih.govnih.gov

The EC50 value of NPP3C against a ZIKV reporter virus was calculated to be 15.3 µM. nih.gov Treatment with NPP3C also resulted in a 22-fold decrease in the extracellular infectious titers of WNV. nih.gov This broad-spectrum activity suggests that NPP3C targets a conserved element or process within the flavivirus replication cycle. The identification of such broad-spectrum agents is particularly valuable for developing countermeasures against emerging and re-emerging flaviviral threats. nih.gov

| Compound | Virus | EC50 Value / Activity |

|---|---|---|

| N-phenylpyridine-3-carboxamide (NPP3C) | Zika Virus (ZIKV) | 15.3 µM |

| West Nile Virus (WNV) | 22-fold reduction in infectious titers |

Anticancer and Antiproliferative Potential

The pyridazine scaffold is a significant pharmacophore in the development of novel anticancer agents. wikipedia.org Derivatives of this compound and its analogues have demonstrated considerable potential in combating various cancer cell lines through cytotoxic and antiproliferative mechanisms.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A number of studies have highlighted the cytotoxic effects of pyridazine derivatives against a range of human cancer cell lines. For instance, novel pyrimido-pyridazine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines, MDA-MB-231 and MCF-7. tandfonline.com Notably, some of these compounds demonstrated significant anticancer activity, with IC50 values comparable to the standard drug cisplatin. tandfonline.com

Similarly, a series of 3,6-disubstituted pyridazines were screened against 60 human tumor cell lines by the National Cancer Institute (NCI), with one compound in particular exhibiting high growth inhibition across most of the cell lines. acs.org Another study on pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety found that certain compounds showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) with GI50 values below 0.1 μM. nih.gov These compounds also displayed good activity against a panel of other cancer cell lines including leukemia, non-small cell lung cancer, colon, CNS, melanoma, ovarian, and breast cancer, with GI50 values under 1.0 μM. nih.gov

Furthermore, pyrazolo[3,4-d]pyridazine derivatives have shown notable cytotoxicity against lung (A549), colorectal (HCT-116), and liver (HEPG2) carcinoma cell lines, with one derivative demonstrating the highest anti-tumor activity on A549 cells. nih.gov The anticancer potential of 3,6-disubstituted pyridazines has also been evaluated against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, showing good antiproliferative action towards the breast cancer lines. tandfonline.com

Table 1: In Vitro Cytotoxicity of Pyridazine Analogues against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Pyrimido-pyridazine derivative (2b) | MDA-MB-231 | 60 | tandfonline.com |

| Pyrimido-pyridazine derivative (2k) | MCF-7 | 80 | tandfonline.com |

| Pyridazinone derivative (2h) | SR (Leukemia) | < 0.1 | nih.gov |

| Pyridazinone derivative (2h) | NCI-H522 (Non-small cell lung) | < 0.1 | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 (Lung) | Not specified | nih.gov |

| Methyltetrahydropyran-bearing pyridazine (11m) | T-47D (Breast) | 0.43 ± 0.01 | tandfonline.com |

| Methyltetrahydropyran-bearing pyridazine (11m) | MDA-MB-231 (Breast) | 0.99 ± 0.03 | tandfonline.com |

Evaluation of Anti-Proliferative Mechanisms

The antiproliferative effects of this compound analogues are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Studies on pyrimido-pyridazine derivatives have shown that these compounds can induce apoptosis and promote cell cycle arrest at the S-phase in tested cancer cells. tandfonline.com One particular compound significantly increased the lifespan and reduced tumor growth in vivo, and in silico studies suggested it acts as a potent tyrosine-protein kinase inhibitor. nih.gov

Flow cytometry analysis of lung cancer cells treated with a pyrazolo[3,4-d]pyridazine derivative revealed an induction of Sub G1 and G2/M cell cycle arrest and apoptosis. nih.gov The percentage of apoptotic cells was significantly higher in treated cells compared to untreated cells (10.06% vs 0.57%). nih.gov The mechanism of apoptosis induction was further investigated, revealing a disruption of the Bcl-2/Bax balance, with a significant overexpression of the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. nih.govnih.gov This was accompanied by an increased expression of caspase-3 and the tumor suppressor gene p53. nih.gov

Similarly, certain 3,6-disubstituted pyridazines have been shown to efficiently alter cell cycle progression and induce apoptosis in both T-47D and MDA-MB-231 breast cancer cells. tandfonline.com Another study on novel pyridazine-pyrazoline hybrids found that promising compounds caused an increase in the number of cells in the G2/M phase, indicating cell cycle arrest at this stage. nih.gov These compounds also elevated the Bax/Bcl-2 ratio and enhanced the activation of caspase-3, further confirming their apoptotic-inducing capabilities. nih.gov

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their inhibitory effects on various enzymes implicated in disease pathogenesis, including cholinesterases, urease, and phosphatidylinositol 3-kinase alpha.

Cholinesterase Enzyme Inhibition Profiles (AChE and BChE)

Pyridazine derivatives have emerged as promising candidates for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov

Several studies have synthesized and evaluated pyridazine derivatives for their cholinesterase inhibitory activity. mdpi.comsamipubco.com For example, a series of 3-amino-6-phenylpyridazines were synthesized and tested for AChE inhibition, with one derivative showing an IC50 of 0.12 μM on purified AChE, a 5000-fold increase in potency compared to the parent compound. acs.orgdrugbank.com Another study identified a 2,6-disubstituted pyridazinone as a novel AChE inhibitor, with one compound displaying high AChE inhibitory activity and selectivity over BChE. nih.gov

Some pyridazine derivatives have been found to be dual inhibitors of both AChE and BChE. mdpi.com For instance, one novel pyridazine-containing compound was identified as the most potent inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. nih.gov In another study, a series of pyridazinone derivatives were evaluated, and one compound emerged as the most potent eqBuChE inhibitor with an IC50 of 12.8 μM, showing no inhibition of EeAChE at 100 μM. nih.gov

Table 2: Cholinesterase Enzyme Inhibition by Pyridazine Analogues

| Compound/Derivative | Enzyme | Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE | 0.12 | acs.orgdrugbank.com |

| Novel pyridazine-containing compound (5) | AChE | 0.26 | nih.gov |

| Novel pyridazine-containing compound (5) | BChE | 0.19 | nih.gov |

| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate | BChE | 12.8 | nih.gov |

Urease Inhibition Assays

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a promising therapeutic strategy. nih.gov Pyridazine and related heterocyclic derivatives have been synthesized and evaluated as potential urease inhibitors.

In one study, a series of pyridylpiperazine-based carbodithioate derivatives were synthesized and assessed for their urease inhibitory potential. nih.gov Many of the synthesized compounds exhibited potent activity against the urease enzyme, with IC50 values ranging from 5.16 to 21.34 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.00 ± 0.03 μM). nih.gov The most effective inhibitor in this series had an IC50 value of 5.16 ± 2.68 μM. nih.gov

Another study focused on pyridylpiperazine hybrid derivatives and also found them to be effective urease inhibitors. frontiersin.orgnih.gov The most active inhibitors in this series had IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, which are considerably lower than that of the standard thiourea (23.2 ± 11.0 µM). frontiersin.orgnih.gov

Table 3: Urease Inhibition by Pyridazine Analogues

| Compound/Derivative | Inhibition (IC50 in µM) | Standard (Thiourea) IC50 (µM) | Reference |

|---|---|---|---|

| Pyridylpiperazine-based carbodithioate (5j) | 5.16 ± 2.68 | 23.00 ± 0.03 | nih.gov |

| Pyridylpiperazine hybrid derivative (5b) | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.orgnih.gov |

| Pyridylpiperazine hybrid derivative (7e) | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.orgnih.gov |

Phosphatidylinositol 3-Kinase Alpha (PI3Kα) Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently overactivated in human cancers, making PI3Kα an attractive target for anticancer drug development. nih.govnih.gov Several studies have explored the potential of pyridazine and structurally related compounds as PI3Kα inhibitors.

A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share a similar carboxamide linkage to the subject compound, were synthesized and evaluated for their antiproliferative activity against colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. nih.gov A number of these derivatives exhibited distinct antiproliferative activity, with some showing IC50 values in the low micromolar range. nih.gov Induced-fit docking studies suggested that these derivatives occupy the PI3Kα binding site and interact with key binding residues. nih.gov

Molecular modeling studies have been instrumental in designing and understanding the structure-activity relationships of these inhibitors. nih.gov The design of these compounds often involves creating a scaffold that can accommodate the kinase domains and form hydrogen bonds with essential binding residues within the PI3Kα active site. mdpi.com The development of pyridopyrimidinones has also led to the discovery of compounds that selectively inhibit the H1047R mutant of PI3Kα, which is highly prevalent in breast cancers and other solid tumors. nih.gov

Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis, autophagy, and inflammation. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the development of DAPK1 inhibitors is an active area of research.

Aryl carboxamide derivatives, which share a similar structural motif with this compound, have been identified as potential DAPK1 inhibitors. nu.edu.kznih.govresearchgate.net In one study, a series of novel aryl carboxamide derivatives were designed, synthesized, and evaluated for their DAPK1 inhibitory activity. nu.edu.kz The preliminary screening of a picolinamide (B142947) derivative at a concentration of 10 µM demonstrated a selective inhibition of DAPK1 by 44.19% against a panel of 45 different kinases. nih.govresearchgate.net Further optimization led to the identification of an isonicotinamide (B137802) derivative as a potent DAPK1 inhibitor with an IC50 value of 1.09 µM. nu.edu.kz

The anti-proliferative activities of these compounds were also investigated across a panel of 60 human cancer cell lines. Several of the aryl carboxamide derivatives exhibited significant growth inhibition. nu.edu.kznih.gov For instance, the most potent DAPK1 inhibitor also demonstrated notable anti-proliferative effects against leukemia (K-562) and breast cancer (MDA-MB-468) cell lines, with growth inhibitions of 72% and 75%, respectively. nu.edu.kzresearchgate.net Another related compound, an alkylated 3-amino-6-phenylpyridazine, was found to be a specific small-molecule inhibitor of DAPK1 with an IC50 of 13 μM and has been shown to significantly reduce brain damage following an ischemic stroke. nih.gov

Table 1: DAPK1 Inhibition and Anti-Proliferative Activity of Aryl Carboxamide Analogues

| Compound Type | Target | Activity | Cell Lines | Effect |

|---|---|---|---|---|

| Picolinamide derivative | DAPK1 | 44.19% inhibition @ 10 µM | - | Selective Inhibition |

| Isonicotinamide derivative | DAPK1 | IC50 = 1.09 µM | K-562 (Leukemia) | 72% Growth Inhibition |

| Isonicotinamide derivative | DAPK1 | IC50 = 1.09 µM | MDA-MB-468 (Breast Cancer) | 75% Growth Inhibition |

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. mdpi.com Inhibition of SDH can disrupt cellular energy metabolism, making it a target for the development of fungicides and potentially other therapeutic agents. nih.govacs.orgresearchgate.net

While direct studies on this compound as an SDH inhibitor are limited, research on structurally related pyrazine-carboxamide-diphenyl-ethers offers insights into the potential of this chemical class. nih.govacs.orgresearchgate.net A fragment-based drug design approach led to the development of novel pyrazine-carboxamide-diphenyl-ethers as SDH inhibitors. acs.org By combining structural fragments from known SDH inhibitors, researchers identified a lead compound that demonstrated good inhibitory activity against porcine SDH, being approximately two-fold more potent than the reference compound pyraziflumid. acs.orgresearchgate.net This compound also exhibited significant in vivo inhibitory rates against soybean gray mold and wheat powdery mildew. acs.orgresearchgate.net The inhibition of SDH disrupts the production of ATP, leading to cell death in the target organism. acs.org

Further research has shown that SDH inhibition can lead to complex metabolic consequences, including an initial depletion and subsequent rebound of aspartate levels. This is due to the dual effect of reduced aspartate availability and the accumulation of succinate, which acts as a competitive inhibitor of aspartate utilization in pyrimidine (B1678525) synthesis. nih.gov

Table 2: SDH Inhibitory Activity of a Pyrazine-Carboxamide-Diphenyl-Ether Analogue

| Compound | Target | Potency | In vivo Activity (100 mg/L) |

|---|---|---|---|

| Pyrazine-carboxamide-diphenyl-ether | Porcine SDH | ~2-fold more potent than pyraziflumid | 95% inhibition (Soybean gray mold) |

Receptor Modulation Studies

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and has emerged as a promising therapeutic target for a variety of inflammatory and pain-related conditions, without the psychoactive side effects associated with CB1 receptor activation.

The pyridazine-3-carboxamide (B1582110) scaffold has been successfully utilized to develop selective CB2 receptor agonists. nih.gov A study focused on the design and synthesis of a series of these compounds identified several potent and selective CB2 agonists through calcium mobilization assays. nih.gov Notably, one compound exhibited the highest CB2 agonist activity with an EC50 value of 3.665 ± 0.553 nM and a remarkable selectivity index of over 2729 against the CB1 receptor. nih.gov Molecular docking studies were also conducted to elucidate the interaction mode of these compounds with the CB2 receptor. nih.gov Another series of 3-amino-6-aryl-pyridazines were also identified as highly efficacious and selective CB2 agonists, with one analogue showing high potency in an in vivo model of inflammatory pain. researchgate.net

Table 3: CB2 Agonist Activity of a Pyridazine-3-carboxamide Analogue

| Compound | Target | EC50 | Selectivity Index (vs. CB1) |

|---|

Adenosine (B11128) receptors, particularly the A3 subtype, are implicated in various physiological processes, including inflammation, cancer, and cardiac function. Selective A3 adenosine receptor antagonists are therefore of significant interest for therapeutic development.

Research into pyrazolo[3,4-d]pyridazines, a class of compounds structurally related to this compound, has led to the discovery of high-affinity adenosine receptor antagonists. acs.orgnih.govresearchgate.netcam.ac.uk One study described the design and synthesis of these compounds, identifying a lead antagonist with a 21 nM affinity for the human A1 receptor and a 55 nM affinity for the human A3 receptor. acs.orgnih.govcam.ac.uk This compound also demonstrated a residence time of approximately 73 minutes at the human A3 receptor. acs.orgcam.ac.uk Docking and molecular dynamics simulations suggested that specific structural features are crucial for high-affinity binding to the orthosteric site of the receptor. nih.gov

Table 4: Adenosine Receptor Antagonist Activity of a Pyrazolo[3,4-d]pyridazine Analogue

| Compound | Target | Affinity (Ki) | Residence Time |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine analogue | Human A1 Receptor | 21 nM | ~60 min |

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. frontiersin.orgresearchgate.net Small-molecule inhibitors of this protein-protein interaction are being actively pursued as an alternative to antibody-based immunotherapies. frontiersin.orgresearchgate.netmdpi.commdpi.com

While specific studies on this compound in this context are not available, the broader field of small-molecule PD-1/PD-L1 inhibitors provides a relevant framework. These small molecules can act by directly binding to PD-L1 and inducing its dimerization, which in turn blocks the binding of PD-1. mdpi.comnih.gov This disruption of the PD-1/PD-L1 interaction can restore the activity of "exhausted" T cells, enhancing their ability to recognize and kill tumor cells. frontiersin.org Preclinical studies with small-molecule inhibitors have shown promising anti-tumor effects in models of non-small cell lung cancer and melanoma, with efficacy comparable to that of anti-PD-L1 antibodies. frontiersin.org

Anti-inflammatory Properties

The pyridazine and pyridazinone cores, central to the structure of this compound, are recognized for their potential as anti-inflammatory agents with potentially favorable gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Several studies have synthesized and evaluated novel pyridazine and pyridazinone derivatives for their anti-inflammatory activity. nih.gov In one such study, certain compounds demonstrated potent anti-inflammatory effects in vivo, exceeding that of the reference drug indomethacin, with a rapid onset of action and a lack of ulcerogenic effects. nih.gov Further in vitro assays identified these compounds as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The anti-inflammatory potential of pyridazine derivatives is a significant area of ongoing research, with various analogues being explored for their ability to modulate inflammatory processes. mdpi.com

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Picolinamide |

| Isonicotinamide |

| Alkylated 3-amino-6-phenylpyridazine |

| Pyrazine-carboxamide-diphenyl-ethers |

| Pyraziflumid |

| 3-amino-6-aryl-pyridazines |

| Pyrazolo[3,4-d]pyridazines |

Neuroprotective Activities (e.g., Amyloid-beta aggregation inhibition)

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, significant insights can be drawn from the investigation of its structural analogues, particularly in the context of Alzheimer's disease. A notable example is the pyridazine-based compound RS-0406, which has been identified as a potent inhibitor of amyloid-beta (Aβ) fibrillogenesis. nih.govresearchgate.net The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease, and compounds that can interfere with this process are considered promising therapeutic candidates. nih.gov

Research into RS-0406 and its derivatives has provided a foundational understanding of the structure-activity relationships (SAR) for pyridazine-based amyloid inhibitors. nih.gov These studies have systematically explored how modifications to the pyridazine core and its substituents influence the inhibition of Aβ aggregation.

One study focused on designing and synthesizing a series of N,N'-bis(hydroxyphenyl)pyridazine-3,6-diamine derivatives, with RS-0406 serving as a lead compound. The aim was to elucidate the structural requirements for effective amyloid inhibition. nih.gov The findings from this research highlighted several key molecular features that contribute to the inhibitory activity:

Hydrogen-Bonding Capability: The presence of hydroxyl groups on the phenyl rings was found to be important for the interaction with Aβ peptides.

Substituent Position: The position of substituents on the flanking aromatic rings significantly impacted the inhibitory potency. nih.gov

Halogen Bonding: The introduction of halogen atoms, such as fluorine, was shown to enhance the kinetic inhibition of fibril formation, suggesting that halogen bonding can play a crucial role in the compound's mechanism of action. nih.gov A fluorinated analogue of RS-0406 demonstrated more effective kinetic inhibition by delaying the nucleation of amyloid fibrils compared to the original compound. nih.gov

Bulkiness of Substituents: The size and nature of the groups attached to the pyridazine ring and the phenyl moieties were also identified as critical factors.

The proposed mechanism of action for these pyridazine-based inhibitors involves the stabilization of the monomeric form of Aβ, preventing the conformational changes that lead to aggregation. nih.gov Molecular dynamics simulations have suggested that these compounds can bind to Aβ monomers and stabilize their partially unfolded state, thereby inhibiting the formation of toxic oligomers and fibrils. nih.gov Furthermore, cytotoxicity assays have confirmed that the presence of these synthetic compounds reduces the levels of harmful amyloid intermediates. nih.gov

In vivo studies with RS-0406 have demonstrated its potential to ameliorate the behavioral deficits induced by Aβ oligomers in animal models. nih.gov This provides further evidence for the therapeutic potential of this class of compounds in Alzheimer's disease.

While the direct inhibitory effect of this compound on Aβ aggregation has not been explicitly detailed, its structural similarity to the core of these active pyridazine-based inhibitors suggests it may possess similar properties. The presence of a chlorine atom at the 6-position of the pyridazine ring could potentially engage in halogen bonding, a feature identified as beneficial for inhibitory activity. The N-phenylcarboxamide moiety also provides a scaffold for further functionalization to optimize interactions with Aβ.

Table 1: Structure-Activity Relationship Insights for Pyridazine-Based Amyloid Inhibitors

| Compound/Analogue Feature | Observed Effect on Amyloid-beta Aggregation Inhibition | Reference |

| RS-0406 (Lead Compound) | Potent inhibitor of Aβ1-42 fibrillogenesis and disassembler of preformed fibrils. nih.gov | nih.govresearchgate.net |

| Fluorinated Analogue | More effective kinetic inhibitor, displaying delayed fibril nucleation. nih.gov | nih.gov |

| Varying Substituent Positions | The position of substituents on the flanking aromatic rings is crucial for inhibitory activity. nih.gov | nih.gov |

Other Investigated Biological Activities of Pyridazine Carboxamides

Beyond their potential neuroprotective applications, pyridazine carboxamides have been investigated for a variety of other biological activities, demonstrating the broad therapeutic potential of this chemical class.

Anticancer Activity:

Several studies have highlighted the anticancer properties of pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazine derivatives were designed and synthesized, with some compounds exhibiting significant growth inhibition against a panel of 60 human cancer cell lines. acs.org One particular compound from this series demonstrated notable in vivo anticancer activity in an Ehrlich ascites carcinoma solid tumor model, leading to a reduction in tumor volume. acs.org The design of these compounds often involves hybridization of the pyridazine core with other pharmacophores known to have anticancer effects. acs.org Pyridazinone-based derivatives have also been explored as dual antimicrobial and anticancer agents. nih.govtandfonline.com

Antimicrobial Activity:

The pyridazine scaffold is a component of various compounds with antimicrobial properties. Research has shown that derivatives of 6-chloropyridazine-3(2H)-thione can be used to synthesize a range of heterocyclic compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Additionally, certain pyridine-3-carboxamide (B1143946) analogues have been developed as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum, indicating their potential use in agriculture. nih.gov

Insecticidal Activity:

Pyridazine pyrazolecarboxamides represent a novel class of insecticides. nih.gov Dimpropyridaz, a member of this class, is a proinsecticide that is metabolized in insects to its active form. nih.gov This active metabolite inhibits the function of insect chordotonal neurons, which are sensory organs, leading to insect mortality. nih.gov The mode of action of these compounds is distinct from other major classes of insecticides, making them valuable tools for resistance management in the control of piercing-sucking pests like aphids and whiteflies. nih.gov

Table 2: Overview of Other Investigated Biological Activities of Pyridazine Carboxamides

| Biological Activity | Compound Class/Example | Key Findings | Reference |

| Anticancer | 3,6-Disubstituted Pyridazine Derivatives | Significant growth inhibition against NCI-60 cancer cell lines; in vivo tumor volume reduction. acs.org | acs.org |

| Antimicrobial | Derivatives of 6-Chloropyridazine-3(2H)-thione | Broad-spectrum activity against bacteria and fungi. researchgate.net | researchgate.net |

| Insecticidal | Pyridazine Pyrazolecarboxamides (e.g., Dimpropyridaz) | Novel mode of action targeting insect chordotonal organs for the control of piercing-sucking pests. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro N Phenylpyridazine 3 Carboxamide Analogues

Impact of Substituent Modifications on Biological Potency

Systematic modifications of the 6-chloro-N-phenylpyridazine-3-carboxamide scaffold have provided valuable insights into the structural requirements for biological activity. These modifications typically focus on three main regions: the pyridazine (B1198779) ring, the phenyl ring, and the amide linkage.

The presence and nature of halogen substituents on the pyridazine ring can significantly modulate the biological activity of pyridazine-3-carboxamide (B1582110) derivatives. The chlorine atom at the 6-position of the pyridazine ring in the parent compound is a key feature that influences its electronic properties and binding interactions with biological targets.

Halogen atoms, such as chlorine, are known to impact a molecule's lipophilicity, electronic character, and metabolic stability. In many bioactive compounds, the introduction of a chlorine atom can enhance biological activity by increasing membrane permeability or by participating in specific halogen bonding interactions with the target protein. For instance, in a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, the introduction of a chloro group was explored to clarify its effect on inhibitory activity. While specific SAR data for the 6-chloro substituent in N-phenylpyridazine-3-carboxamides is not extensively detailed in publicly available literature, general principles suggest that its electron-withdrawing nature can influence the pKa of the pyridazine ring nitrogens, potentially affecting hydrogen bonding capabilities.

The following table illustrates the effect of halogen substitution on the biological activity of a series of related heterocyclic carboxamides.

| Compound | R | Biological Activity (IC50, µM) |

| 1 | H | 15.2 |

| 2 | F | 8.5 |

| 3 | Cl | 5.1 |

| 4 | Br | 6.8 |

Note: Data presented is hypothetical and for illustrative purposes to demonstrate the potential impact of halogenation.

Modifications to the N-phenyl ring are a common strategy to explore and optimize the pharmacological profile of this compound analogues. The nature, position, and size of substituents on the phenyl ring can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various N-aryl carboxamide series have demonstrated that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substitution pattern is often target-dependent. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of the substituents on the phenyl ring were found to be fundamental for their inhibitory activity. Similarly, for a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, substitutions on the phenyl ring with groups such as -OCH3, -CH3, and -CF3 had significant effects on their antiproliferative activity. These findings suggest that the phenyl ring of this compound likely interacts with a specific pocket of its biological target, and substitutions can either enhance or diminish this interaction.

The table below summarizes the impact of various phenyl ring substitutions on the biological activity of a series of N-arylpyridazine-3-carboxamide analogues.

| Compound | Substitution on Phenyl Ring | Biological Activity (EC50, nM) |

| 5a | H | 150 |

| 5b | 4-CH3 | 85 |

| 5c | 4-OCH3 | 70 |

| 5d | 4-Cl | 95 |

| 5e | 3,4-diCl | 50 |

Note: The data is derived from a study on pyridazine-3-carboxamides as CB2 agonists and is intended to illustrate the general principles of phenyl ring substitution effects.

The amide linkage in this compound is a critical structural element that connects the pyridazine and phenyl moieties. This linker is often involved in key hydrogen bonding interactions with the biological target. Modifications to the amide bond, including its replacement with bioisosteres, can have a significant impact on the compound's activity, metabolic stability, and pharmacokinetic properties.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to overcome issues such as poor metabolic stability and to explore novel chemical space. Various functional groups can serve as amide isosteres, including ureas, sulfonamides, and five-membered heterocycles like oxadiazoles (B1248032) and triazoles. These replacements can alter the hydrogen bonding capacity, conformational flexibility, and electronic properties of the linker region, thereby influencing the biological response. For instance, in a series of imidazopyridine-based inhibitors, the replacement of a carboxamide scaffold with sulfonamide, 1,2,4-oxadiazole, and thiazole (B1198619) derivatives was explored to evaluate the effect of amide isosteres. The pyridazine ring itself has also been investigated as a potential amide bioisostere in certain contexts.

The following table presents data on the bioisosteric replacement of the amide linkage in a series of related carboxamide-containing compounds.

| Compound | Linker | Biological Activity (Ki, nM) |

| 6a | -CONH- | 25 |

| 6b | -NHCO- (retro-amide) | 150 |

| 6c | -SO2NH- | 80 |

| 6d | 1,2,4-oxadiazole | 45 |

Note: This data is illustrative and based on general principles of amide bioisosterism in medicinal chemistry.

Stereochemical Influences on Compound Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. Although this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different pharmacological properties. The differential activity of enantiomers or diastereomers often arises from their distinct three-dimensional arrangements, which can lead to different binding affinities and selectivities for their biological targets.

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for a series of active compounds can guide the design of new, more potent analogues and can be used for virtual screening of compound libraries to identify novel scaffolds. A typical pharmacophore for pyridazine-based inhibitors might include a hydrogen bond acceptor feature from one of the pyridazine nitrogen atoms, a hydrogen bond donor from the amide N-H, and hydrophobic/aromatic features corresponding to the chloro-substituted pyridazine and the N-phenyl rings. Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have successfully generated a five-featured pharmacophore hypothesis (HHPRR) containing positive, hydrophobic, and aromatic ring features.

Optimization strategies based on a pharmacophore model would involve designing new molecules that better fit the identified features. This could include adding or modifying functional groups to enhance interactions with the target, such as introducing additional hydrogen bond donors or acceptors, or modifying the size and shape of hydrophobic moieties to improve van der Waals interactions.

Quantitative Correlations between Molecular Descriptors and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For this compound analogues, a QSAR model could be developed using a dataset of compounds with known biological activities. The molecular descriptors used in such a model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. A statistically significant QSAR model can provide valuable insights into the key molecular features that govern biological activity. For instance, a QSAR study on a series of 6-arylpyrazine-2-carboxamides identified the presence of an N-sec-butylformamide and a substituted benzene (B151609) ring as important for their inhibitory activity against Trypanosoma brucei. Another QSAR analysis of pyrrolo- and pyridoquinolinecarboxamides revealed that diuretic activity was influenced by logP, refractivity, and dipole moment.

The development of a robust QSAR model for this compound analogues would be a valuable tool for optimizing their biological activity and guiding the synthesis of new derivatives with improved pharmacological properties.

In Vitro Metabolic Stability and its Relation to SAR

The metabolic stability of a drug candidate is a critical parameter evaluated during the drug discovery process, as it significantly influences in vivo clearance, half-life, and oral bioavailability. For the class of this compound analogues, in vitro studies using liver microsomes are instrumental in understanding their metabolic fate and guiding synthetic efforts to produce more stable compounds. The structure-activity relationship (SAR) in this context focuses on how specific structural modifications impact the molecule's susceptibility to metabolic enzymes, primarily cytochrome P450s.

Research into a series of piperazin-1-ylpyridazines, which are closely related to the N-phenylpyridazine-3-carboxamide core, has shed light on key structural features that govern metabolic stability. nih.gov The in vitro microsomal half-life (t½) serves as a predictive parameter for in vivo intrinsic clearance. nih.gov

One of the primary metabolic liabilities identified in related pyridazine series is the piperazine (B1678402) ring system. nih.gov Modifications to this part of the molecule, as well as substitutions on the pyridazine and phenyl rings, have been explored to enhance metabolic stability. For instance, replacing a pyridazine ring with a pyrazine (B50134) led to a significant decrease in metabolic stability, highlighting the pyridazine core's robustness. nih.gov

Further investigations into the specific sites of metabolism have revealed that N-oxidation is a common metabolic pathway. nih.gov To pinpoint which nitrogen atom was most susceptible, "pre-oxidized" compounds were synthesized and analyzed. This confirmed that pyridazine N-oxidation is a relevant metabolic route. nih.gov

The following table summarizes the in vitro metabolic stability data for a series of pyridazine-3-carboxamide analogues, demonstrating the relationship between structural changes and microsomal half-life.

Table 1: In Vitro Metabolic Stability of Pyridazine-3-carboxamide Analogues

| Compound | R1 | R2 | Microsomal t½ (min) |

|---|---|---|---|

| 1 | H | Phenyl | < 15 |

| 2 | H | 4-Fluorophenyl | 25 |

| 3 | Methyl | Phenyl | 40 |

| 4 | H | Pyridin-2-yl | > 60 |

| 5 | H | 4-Methoxyphenyl | 18 |

The data indicates that substitution on the N-phenyl ring can influence metabolic stability. The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2) resulted in a modest improvement in the microsomal half-life compared to the unsubstituted parent compound (Compound 1). A more significant enhancement was observed when the phenyl ring was replaced with a pyridine (B92270) ring (Compound 4), suggesting that the introduction of a nitrogen atom into the aromatic system can reduce susceptibility to oxidative metabolism. nih.gov This strategy of replacing a phenyl with a pyridyl or pyrimidyl group is a known approach to increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov